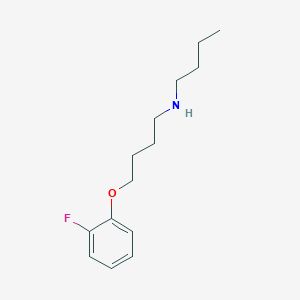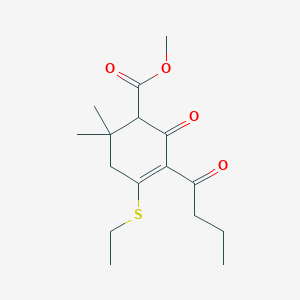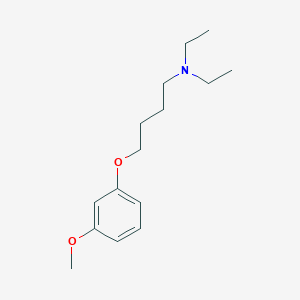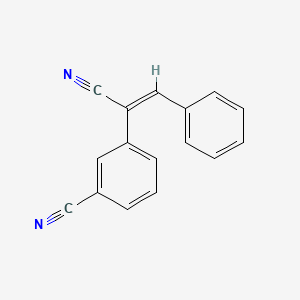![molecular formula C16H14FN3O4S B5161455 N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as EN9, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of carbonothioylamides and has been studied for its potential use in various fields, including pharmacology, biochemistry, and biotechnology.
科学研究应用
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide has been studied for its potential use in various scientific research fields. One of the primary applications of this compound is in pharmacology, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
This compound has also been studied for its potential use in biochemistry and biotechnology. It has been shown to inhibit the activity of certain enzymes, making it useful in enzyme assays and as a tool for studying enzyme kinetics. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
作用机制
The mechanism of action of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including carbonic anhydrases and histone deacetylases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to inhibit the activity of carbonic anhydrases, which play a role in regulating pH in the body. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
实验室实验的优点和局限性
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide has a number of advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes, which makes it useful as a tool for studying enzyme kinetics and for developing enzyme assays. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are a number of future directions for research on N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide. One potential direction is the development of this compound as an anticancer drug. Further studies are needed to determine its efficacy in vivo and to identify potential side effects and toxicity. Another potential direction is the development of this compound as a tool for studying enzyme kinetics and for developing enzyme assays. Further studies are needed to determine its specificity for different enzymes and to optimize its use in these applications. Finally, this compound may have potential as a fluorescent probe in biological imaging, and further studies are needed to explore this potential application.
合成方法
The synthesis of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide involves the reaction of 4-ethoxy-2-nitroaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding potassium salt. This salt is then reacted with 4-fluorobenzoyl chloride to yield this compound. The reaction scheme is shown below:
属性
IUPAC Name |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S/c1-2-24-12-7-8-13(14(9-12)20(22)23)18-16(25)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H2,18,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKZIKNHSQBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)

![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)


![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)
